Methyl 2-(N-phthalimidooxy)-2-methylpropionate
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Overview
Description
Methyl 2-(N-phthalimidooxy)-2-methylpropionate is a chemical compound with the molecular formula C13H13NO5 It is known for its unique structure, which includes a phthalimide moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-phthalimidooxy)-2-methylpropionate typically involves the reaction of phthalic anhydride with an appropriate alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate phthalimide, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-phthalimidooxy)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, phthalamic acid derivatives, and various substituted esters .
Scientific Research Applications
Methyl 2-(N-phthalimidooxy)-2-methylpropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(N-phthalimidooxy)-2-methylpropionate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
Uniqueness
Methyl 2-(N-phthalimidooxy)-2-methylpropionate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-13(2,12(17)18-3)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDDJKIVBMVIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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